

The Impact of AR-C117977 on Immune Cell Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR-C117977

Cat. No.: B15570877

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C117977 is a potent inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in cellular metabolism, particularly in highly proliferative cells such as activated immune cells. By blocking the transport of lactate, **AR-C117977** disrupts the metabolic flexibility of immune cells, leading to significant immunomodulatory effects. This technical guide provides an in-depth analysis of the impact of MCT1 inhibition by **AR-C117977** on the metabolic pathways of immune cells, with a focus on T-lymphocytes. Due to the limited availability of publicly accessible quantitative metabolic data specifically for **AR-C117977**, this guide utilizes data from studies on structurally and functionally similar MCT1 inhibitors, such as AZD3965 and AR-C155858, to provide a representative understanding of the metabolic consequences of MCT1 blockade in immune cells.

Introduction: The Role of MCT1 in Immune Cell Metabolism

Immune cells undergo a profound metabolic reprogramming upon activation to meet the bioenergetic and biosynthetic demands of proliferation and effector function. Naive T-cells primarily rely on oxidative phosphorylation (OXPHOS) for efficient ATP production. However, upon activation, they switch to a state of high aerobic glycolysis, often referred to as the

Warburg effect. This metabolic shift allows for the rapid generation of ATP and provides essential metabolic intermediates for the synthesis of nucleotides, amino acids, and lipids.

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial transporter for the efflux of lactate, the end product of glycolysis. The continuous removal of lactate is essential to maintain a high glycolytic rate and prevent intracellular acidification, which would otherwise inhibit glycolytic enzymes and induce cellular stress. Therefore, MCT1 plays a pivotal role in sustaining the metabolic activity of activated T-cells.

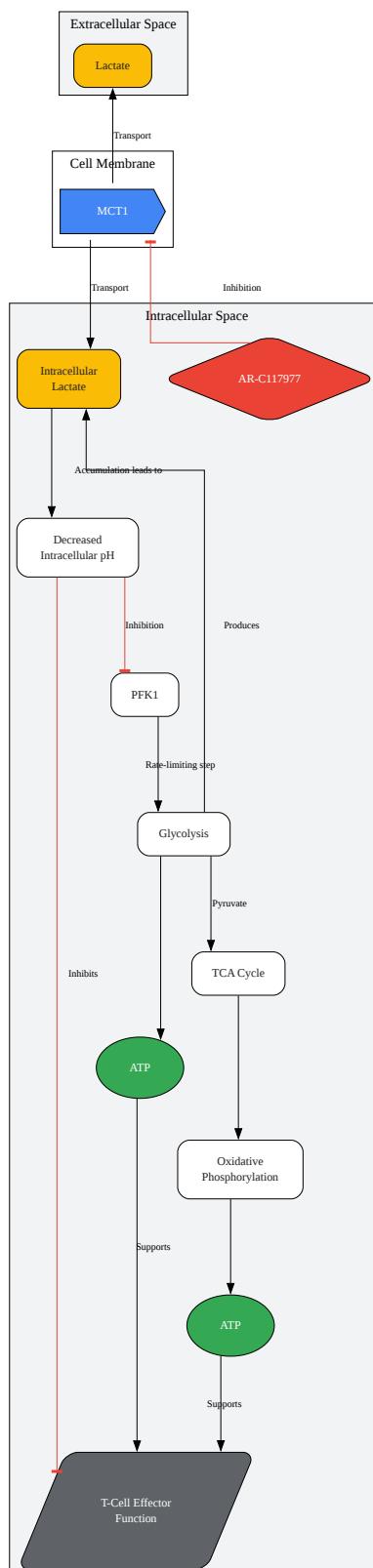
Mechanism of Action of AR-C117977

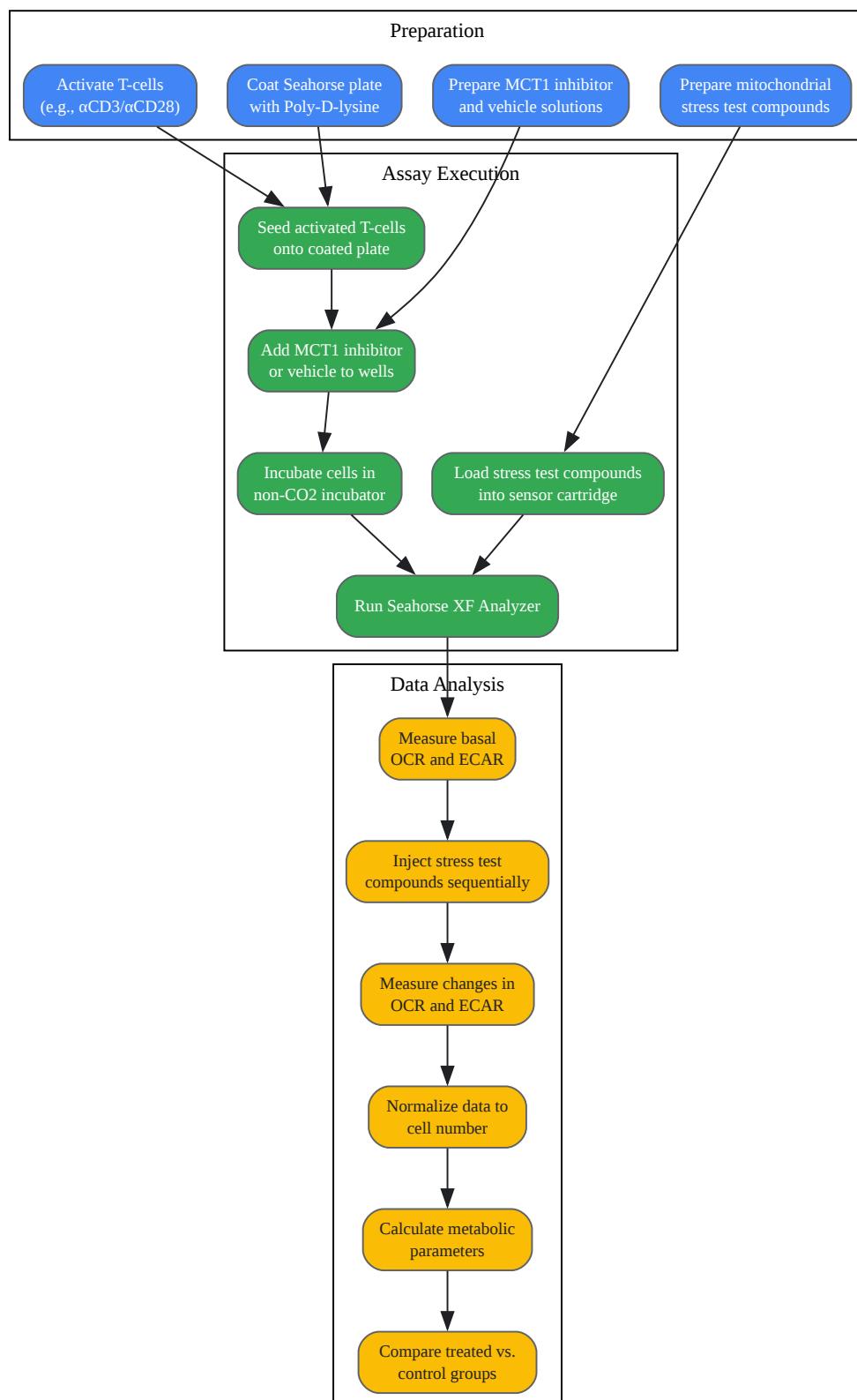
AR-C117977 is a potent and specific inhibitor of MCT1.^[1] By binding to the transporter, it blocks the extrusion of lactate from the cell. This inhibition leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH. The consequences of this disruption are multifaceted and significantly impact the metabolic and functional state of immune cells, particularly activated T-lymphocytes.

Impact on Metabolic Pathways

Inhibition of MCT1 by compounds like **AR-C117977** induces a significant rewiring of immune cell metabolism. The primary effects are a reduction in glycolysis and a potential shift towards oxidative phosphorylation.

Inhibition of Glycolysis


The most direct consequence of MCT1 blockade is the impairment of aerobic glycolysis. The accumulation of intracellular lactate leads to feedback inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1). This results in a reduced glycolytic flux, as measured by the Extracellular Acidification Rate (ECAR) in Seahorse XF analysis.


Shift Towards Oxidative Phosphorylation

With glycolysis inhibited, immune cells may attempt to compensate by upregulating oxidative phosphorylation to meet their energy demands. This can be observed as an increase in the Oxygen Consumption Rate (OCR). However, the extent of this compensatory shift can vary depending on the specific immune cell subset and its activation state. Some studies with MCT1/2 inhibitors have shown that T-cells may exhibit reduced glycolytic engagement without

a significant increase in basal respiration, while others have noted an increase in maximal respiration.[2]

The signaling pathway affected by **AR-C117977** is primarily the regulation of intracellular pH and the subsequent feedback on glycolytic flux.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Impact of AR-C117977 on Immune Cell Metabolic Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570877#ar-c117977-s-impact-on-metabolic-pathways-in-immune-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

